An In-depth Technical Guide to Methyl 3-aminocyclobutanecarboxylate Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to Methyl 3-aminocyclobutanecarboxylate Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
Methyl 3-aminocyclobutanecarboxylate hydrochloride has emerged as a pivotal building block in modern medicinal chemistry. Its rigid cyclobutane scaffold, coupled with the primary amine and methyl ester functionalities, offers a unique three-dimensional profile that is increasingly sought after in the design of novel therapeutics. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its critical applications, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The strategic incorporation of the cyclobutane moiety can impart favorable physicochemical properties to drug candidates, including improved metabolic stability and conformational rigidity, which can lead to enhanced target affinity and selectivity.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only established protocols but also the scientific rationale behind the methodological choices.
Physicochemical Properties and Stereoisomerism
Methyl 3-aminocyclobutanecarboxylate hydrochloride is a chiral molecule that can exist as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers. The specific stereoisomer can significantly influence its biological activity and its utility in drug design. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₂ | [1] |
| Molecular Weight | 165.62 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in water and methanol | General knowledge |
CAS Numbers of Note:
-
1354940-69-4: General, unspecified stereochemistry.
-
1212304-86-3: cis-isomer.
-
74316-29-3: trans-isomer.
The choice of stereoisomer is a critical consideration in synthesis and application, as the spatial orientation of the amino and ester groups dictates how the molecule can be incorporated into a larger molecular framework and interact with biological targets.
Synthesis of Methyl 3-aminocyclobutanecarboxylate Hydrochloride
The synthesis of Methyl 3-aminocyclobutanecarboxylate hydrochloride is a multi-step process that begins with the commercially available 1,1-cyclobutanedicarboxylic acid. The following sections detail a robust and adaptable synthetic route.
A [label="1,1-Cyclobutanedicarboxylic Acid"]; B [label="3-Chloro-1,1-cyclobutanedicarboxylic Acid"]; C [label="3-Chlorocyclobutanecarboxylic Acid (cis/trans mixture)"]; D [label="Methyl 3-chlorocyclobutanecarboxylate (cis/trans mixture)"]; E [label="Methyl 3-azidocyclobutanecarboxylate (cis/trans mixture)"]; F [label="Separation of cis and trans isomers"]; G_cis [label="cis-Methyl 3-azidocyclobutanecarboxylate"]; G_trans [label="trans-Methyl 3-azidocyclobutanecarboxylate"]; H_cis [label="cis-Methyl 3-aminocyclobutanecarboxylate"]; H_trans [label="trans-Methyl 3-aminocyclobutanecarboxylate"]; I_cis [label="cis-Methyl 3-aminocyclobutanecarboxylate HCl"]; I_trans [label="trans-Methyl 3-aminocyclobutanecarboxylate HCl"];
A -> B [label="Chlorination"]; B -> C [label="Decarboxylation"]; C -> D [label="Esterification"]; D -> E [label="Azide Substitution"]; E -> F [label="Chromatography"]; F -> G_cis; F -> G_trans; G_cis -> H_cis [label="Reduction"]; G_trans -> H_trans [label="Reduction"]; H_cis -> I_cis [label="HCl salt formation"]; H_trans -> I_trans [label="HCl salt formation"]; }
Overall synthetic workflow for Methyl 3-aminocyclobutanecarboxylate hydrochloride isomers.
Part 1: Synthesis of 3-Aminocyclobutanecarboxylic Acid (Precursor)
This synthesis is adapted from a known expedient approach to cis- and trans-3-aminocyclobutanecarboxylic acids.[2]
Step 1: Chlorination of 1,1-Cyclobutanedicarboxylic Acid
1,1-Cyclobutanedicarboxylic acid is chlorinated to introduce a functional group handle at the 3-position.
Step 2: Decarboxylation
The resulting 1,1,3-trisubstituted cyclobutane undergoes decarboxylation to yield a mixture of cis- and trans-3-chlorocyclobutanecarboxylic acid.[2]
Step 3: Esterification
The mixture of chlorocyclobutanecarboxylic acids is esterified to the corresponding methyl esters.
Step 4: Azide Substitution and Isomer Separation
The mixture of methyl 3-chlorocyclobutanecarboxylates is reacted with sodium azide in a suitable solvent like DMF to yield a mixture of cis- and trans-methyl 3-azidocyclobutanecarboxylate. These diastereomers can be separated by column chromatography.[2]
Step 5: Reduction to the Amine
The separated azido esters are then reduced to the corresponding primary amines. A common method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with a reagent like lithium aluminum hydride (LiAlH₄).
Part 2: Esterification and Hydrochloride Salt Formation
Protocol: Esterification of 3-Aminocyclobutanecarboxylic Acid using Thionyl Chloride in Methanol
This is a widely used and effective method for the esterification of amino acids.[3] The reaction proceeds through the in-situ formation of an acid chloride, which is then esterified by methanol. The amine is simultaneously protected as its hydrochloride salt.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-aminocyclobutanecarboxylic acid (1 equivalent) in anhydrous methanol (10-20 volumes).
-
Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.[3]
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product, Methyl 3-aminocyclobutanecarboxylate hydrochloride, is obtained as a solid or oil.
Part 3: Purification
Protocol: Recrystallization of Methyl 3-aminocyclobutanecarboxylate Hydrochloride
Recrystallization is a powerful technique for purifying crystalline solids.[4] The choice of solvent is critical and may require some experimentation. A common solvent system for amino acid ester hydrochlorides is a mixture of a polar solvent in which the compound is soluble (e.g., methanol, ethanol) and a non-polar solvent in which it is less soluble (e.g., diethyl ether, ethyl acetate).[5]
-
Dissolution: Dissolve the crude product in a minimal amount of hot methanol.
-
Crystallization: Slowly add diethyl ether to the hot solution until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
Predicted ¹H NMR Spectral Data (in D₂O):
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~3.7 ppm (s, 3H): Methyl ester protons (-OCH₃).
-
~3.5-4.0 ppm (m, 1H): Methine proton at the 3-position (-CH-NH₃⁺). The chemical shift and multiplicity will differ between the cis and trans isomers.
-
~2.8-3.2 ppm (m, 1H): Methine proton at the 1-position (-CH-CO₂Me). The chemical shift and multiplicity will differ between the cis and trans isomers.
-
~2.2-2.8 ppm (m, 4H): Methylene protons of the cyclobutane ring (-CH₂-). The pattern will be complex and will differ between the cis and trans isomers.
Predicted ¹³C NMR Spectral Data (in D₂O):
-
~175 ppm: Carbonyl carbon of the ester (-CO₂Me).
-
~52 ppm: Methyl carbon of the ester (-OCH₃).
-
~45-50 ppm: Methine carbon at the 3-position (-CH-NH₃⁺). The chemical shift will vary slightly between isomers.
-
~35-40 ppm: Methine carbon at the 1-position (-CH-CO₂Me). The chemical shift will vary slightly between isomers.
-
~25-35 ppm: Methylene carbons of the cyclobutane ring (-CH₂-).
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the compound. For chiral compounds, specialized chiral columns are required to separate the enantiomers.
General HPLC Method for Purity Analysis:
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile or methanol with an additive like trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is often used for compounds lacking a strong chromophore.
Chiral HPLC for Enantiomeric Separation:
The separation of enantiomers often requires screening of various chiral stationary phases (CSPs) and mobile phase conditions. Polysaccharide-based CSPs are commonly used for the separation of chiral amines and their derivatives.[6]
Applications in Drug Discovery
The unique structural features of Methyl 3-aminocyclobutanecarboxylate hydrochloride make it a valuable building block in the design of a wide range of biologically active molecules.
Proteolysis Targeting Chimeras (PROTACs)
One of the most significant applications of this compound is as a linker component in the synthesis of PROTACs.[5][7] PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[8]
POI_Ligand [label="{Protein of Interest (POI) Ligand}"]; Linker [label="{Linker | Incorporating Methyl 3-aminocyclobutanecarboxylate}"]; E3_Ligase_Ligand [label="{E3 Ligase Ligand}"];
POI_Ligand -> Linker; Linker -> E3_Ligase_Ligand; }
General structure of a PROTAC molecule.
The rigid cyclobutane core of Methyl 3-aminocyclobutanecarboxylate can provide optimal spacing and orientation between the two ligands of a PROTAC, which is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The primary amine and ester functionalities provide convenient handles for attaching the target-binding and E3 ligase-binding moieties.
Other Medicinal Chemistry Applications
The 3-aminocyclobutanecarboxylic acid scaffold is found in a number of compounds with interesting biological activities. The conformational constraint imposed by the cyclobutane ring can lead to improved binding affinity and selectivity for protein targets compared to more flexible acyclic analogues.
Safety and Handling
Methyl 3-aminocyclobutanecarboxylate hydrochloride is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
Methyl 3-aminocyclobutanecarboxylate hydrochloride is a versatile and valuable building block for drug discovery and development. Its synthesis, while multi-step, is achievable through established chemical transformations. Its rigid four-membered ring system offers a unique structural element for the design of conformationally constrained molecules, with its most prominent application to date being in the construction of PROTAC linkers. As the field of targeted protein degradation continues to expand, the demand for such specialized building blocks is expected to grow, further solidifying the importance of Methyl 3-aminocyclobutanecarboxylate hydrochloride in the medicinal chemist's toolbox.
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